2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide
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Overview
Description
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(3H)-piperidinone with methylamine in the presence of hydrogen to yield 2-[4-(aminomethyl)piperidin-1-yl]ethanol . This intermediate can then be further reacted with diethylamine and acetic anhydride to form the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to interact with cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s effects are mediated through the inhibition of this kinase, leading to alterations in cell cycle progression and potentially inducing cell cycle arrest .
Comparison with Similar Compounds
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be compared with other similar compounds, such as:
2-[4-(aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine structure but lacks the diethylacetamide moiety.
2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide: This compound is similar but has dimethyl groups instead of diethyl groups.
1-(2-Aminoethyl)-4-piperidinol: Another piperidine derivative with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1019381-27-1 |
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Molecular Formula |
C12H25N3O |
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-15(4-2)12(16)10-14-7-5-11(9-13)6-8-14/h11H,3-10,13H2,1-2H3 |
InChI Key |
STBWBWGOJWTWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)CN |
Origin of Product |
United States |
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